Dihydromethysticin, (R)-
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Overview
Description
Dihydromethysticin, ®- is a bioactive kavalactone found in the kava plant (Piper methysticum). It is one of the six major kavalactones responsible for the pharmacological activity of kava extracts. This compound has been studied for its various biological effects, including analgesic, anticonvulsant, and anxiolytic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydromethysticin typically involves the extraction of kava root followed by purification processes. One common method is the use of ultraperformance liquid chromatography combined with high-resolution tandem mass spectrometry (UPLC-MS/MS) to isolate and quantify kavalactones, including dihydromethysticin .
Industrial Production Methods
Industrial production of dihydromethysticin involves large-scale extraction from kava roots. The process includes grinding the roots, followed by solvent extraction and purification using chromatographic techniques. The purified compound is then crystallized to obtain dihydromethysticin in its pure form .
Chemical Reactions Analysis
Types of Reactions
Dihydromethysticin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its structure, affecting its biological activity.
Substitution: Substitution reactions can introduce new functional groups, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of dihydromethysticin, each with distinct biological activities .
Scientific Research Applications
Dihydromethysticin has a wide range of scientific research applications:
Mechanism of Action
Dihydromethysticin acts as a positive allosteric modulator of GABA-A receptors, enhancing GABAergic neurotransmission. This mechanism results in anxiolytic and sedative effects. Additionally, it inhibits monoamine oxidase B, contributing to its neuroprotective properties .
Comparison with Similar Compounds
Similar Compounds
Desmethoxyyangonin: Another kavalactone with marked activity on the induction of CYP3A23.
Kavain: Known for its sedative effects and is a major component of kava extracts.
Uniqueness
Dihydromethysticin is unique due to its specific modulation of GABA-A receptors and its reversible inhibition of monoamine oxidase B. These properties make it particularly effective in producing anxiolytic and neuroprotective effects without the risks associated with other sedatives .
Properties
CAS No. |
329351-76-0 |
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Molecular Formula |
C15H16O5 |
Molecular Weight |
276.28 g/mol |
IUPAC Name |
(2R)-2-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methoxy-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C15H16O5/c1-17-12-7-11(20-15(16)8-12)4-2-10-3-5-13-14(6-10)19-9-18-13/h3,5-6,8,11H,2,4,7,9H2,1H3/t11-/m1/s1 |
InChI Key |
RSIWXFIBHXYNFM-LLVKDONJSA-N |
Isomeric SMILES |
COC1=CC(=O)O[C@@H](C1)CCC2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
COC1=CC(=O)OC(C1)CCC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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